
S-(4-Methoxybenzyl) O-hydrogen sulfurothioate, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(4-Methoxybenzyl) O-hydrogen sulfurothioate, sodium salt: is an organic compound that belongs to the class of sulfurothioates. It is characterized by the presence of a methoxybenzyl group attached to a sulfur atom, which is further bonded to a hydrogen sulfurothioate group. This compound is often used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Methoxybenzyl) O-hydrogen sulfurothioate, sodium salt typically involves the reaction of 4-methoxybenzyl alcohol with a sulfur-containing reagent. One common method is the reaction of 4-methoxybenzyl alcohol with thionyl chloride to form 4-methoxybenzyl chloride, which is then reacted with sodium hydrogen sulfide to produce the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process typically includes steps such as purification and crystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: S-(4-Methoxybenzyl) O-hydrogen sulfurothioate, sodium salt can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxybenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
Chemistry: S-(4-Methoxybenzyl) O-hydrogen sulfurothioate, sodium salt is used as a protecting group in organic synthesis. It helps in temporarily masking reactive functional groups during multi-step synthesis .
Biology: In biological research, this compound can be used to study the effects of sulfur-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its sulfur-containing structure may contribute to the pharmacological activity of drug candidates.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of S-(4-Methoxybenzyl) O-hydrogen sulfurothioate, sodium salt involves its ability to undergo various chemical transformations. The methoxybenzyl group can stabilize intermediates during reactions, while the sulfur atom can participate in redox reactions. These properties make it a versatile reagent in organic synthesis.
類似化合物との比較
- S-(4-Methylbenzyl) O-hydrogen sulfurothioate, sodium salt
- S-(4-Methoxybenzyl) O-hydrogen sulfurothioate
Uniqueness: S-(4-Methoxybenzyl) O-hydrogen sulfurothioate, sodium salt is unique due to the presence of the methoxy group, which can influence the reactivity and stability of the compound. The methoxy group is an electron-donating group, which can enhance the nucleophilicity of the sulfur atom and affect the overall reactivity of the compound .
特性
分子式 |
C8H10NaO4S2+ |
|---|---|
分子量 |
257.3 g/mol |
IUPAC名 |
sodium;1-methoxy-4-(sulfosulfanylmethyl)benzene |
InChI |
InChI=1S/C8H10O4S2.Na/c1-12-8-4-2-7(3-5-8)6-13-14(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1 |
InChIキー |
NQNREJCVVOOGQC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CSS(=O)(=O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


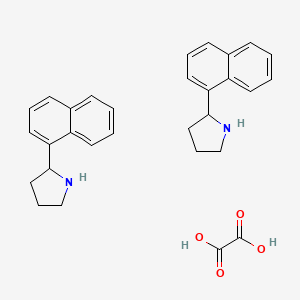
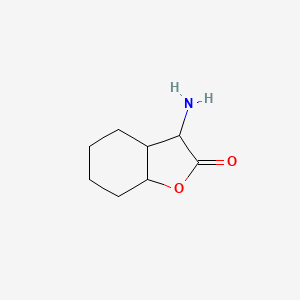
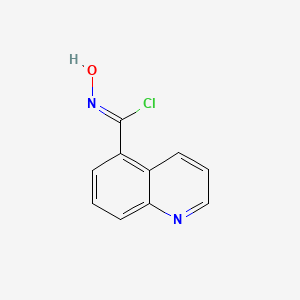
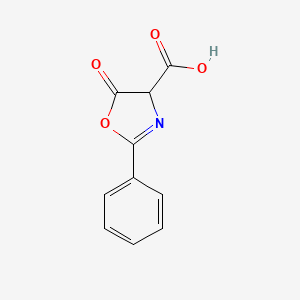
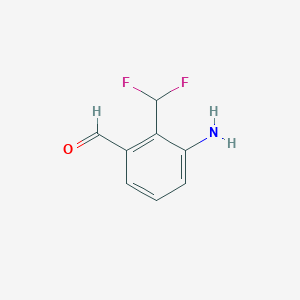

![6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12854278.png)
![2-Fluoro-N-[2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12854283.png)
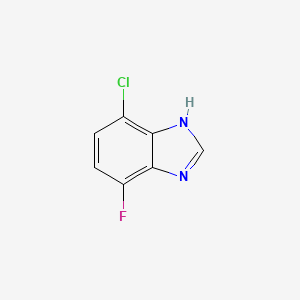
![1-[5-(3-Methylphenyl)-2-thienyl]ethanone](/img/structure/B12854293.png)
![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B12854297.png)

![Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12854304.png)
![(2R,3R,4S,5R)-2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12854307.png)
